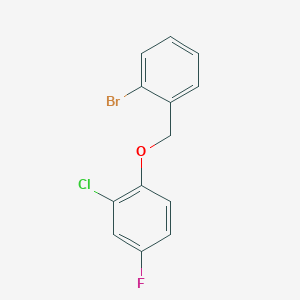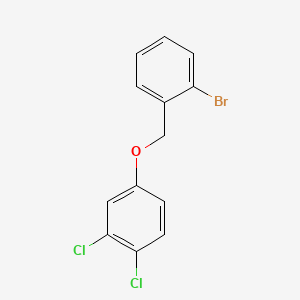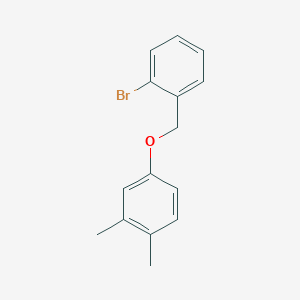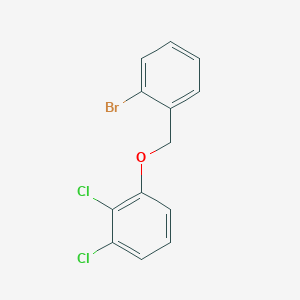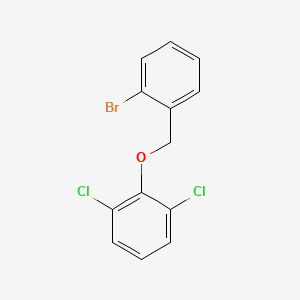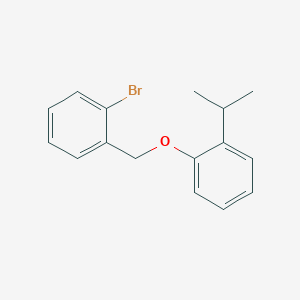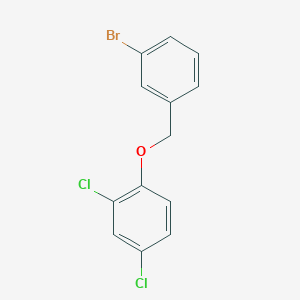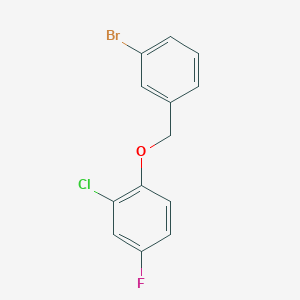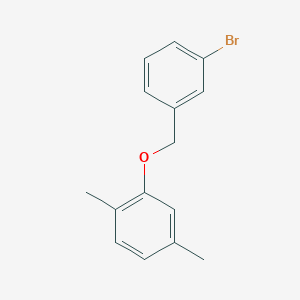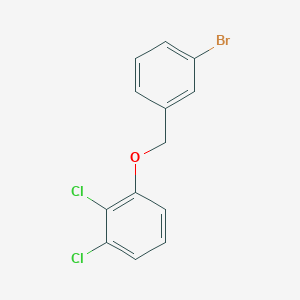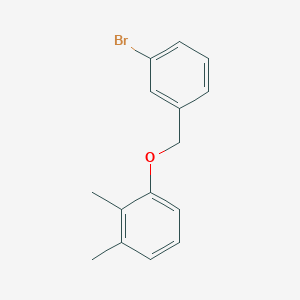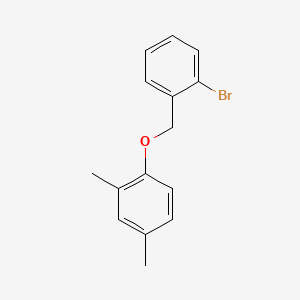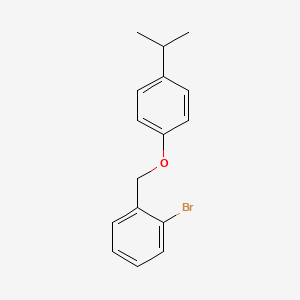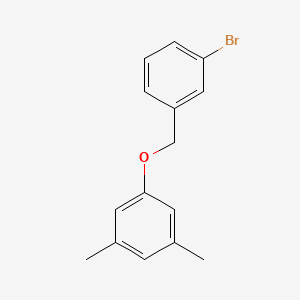
3-Bromobenzyl-(3,5-dimethylphenyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzyl-(3,5-dimethylphenyl)ether: is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound features a bromobenzyl group attached to a dimethylphenyl ether moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromobenzyl-(3,5-dimethylphenyl)ether involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods:
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions for higher yields and purity. The process may include:
Continuous flow reactors: for better control over reaction parameters
Purification steps: such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions:
3-Bromobenzyl-(3,5-dimethylphenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether moiety can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF at 80°C
Oxidation: Potassium permanganate (KMnO4) in acetone at room temperature
Reduction: Lithium aluminum hydride (LiAlH4) in ether at 0°C
Major Products:
Substitution: 3-Azidobenzyl-(3,5-dimethylphenyl)ether
Oxidation: 3-Bromobenzyl-(3,5-dimethylphenol)
Reduction: Benzyl-(3,5-dimethylphenyl)ether
Scientific Research Applications
Chemistry:
3-Bromobenzyl-(3,5-dimethylphenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used to study the effects of brominated aromatic ethers on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.
Medicine:
Potential applications in medicine include the development of new drugs targeting specific pathways involving brominated aromatic compounds. Its derivatives may exhibit biological activity useful in treating diseases.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(3,5-dimethylphenyl)ether depends on its specific application
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity.
Cellular Pathways: The compound can influence cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
- 3-Bromobenzyl-(4-methylphenyl)ether
- 3-Bromobenzyl-(2,6-dimethylphenyl)ether
- 3-Chlorobenzyl-(3,5-dimethylphenyl)ether
Comparison:
Compared to similar compounds, 3-Bromobenzyl-(3,5-dimethylphenyl)ether is unique due to the specific positioning of the bromine and dimethyl groups, which can influence its reactivity and interactions. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the dimethyl groups can affect its steric and electronic properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-6-12(2)8-15(7-11)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEMBLWQQGVHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

